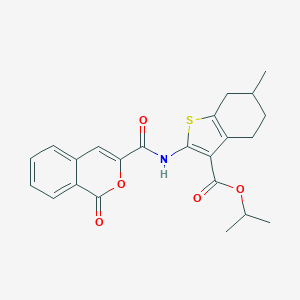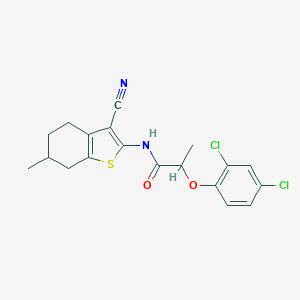
PROPAN-2-YL 6-METHYL-2-(1-OXO-1H-ISOCHROMENE-3-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 6-methyl-2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that combines elements of isochromen, benzothiophene, and carboxylate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PROPAN-2-YL 6-METHYL-2-(1-OXO-1H-ISOCHROMENE-3-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactionsCommon reagents used in these reactions include acyl chlorides, amines, and alcohols, under conditions such as reflux and the use of catalysts like acids or bases .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Isopropyl 6-methyl-2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce carbonyl groups to alcohols.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Isopropyl 6-methyl-2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate for various diseases
Wirkmechanismus
The mechanism by which PROPAN-2-YL 6-METHYL-2-(1-OXO-1H-ISOCHROMENE-3-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes such as apoptosis or proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzothiophene derivatives and isochromen-based molecules. Examples are:
- Methyl 2-{[(3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- 1H-Indole-2-carboxylic acid derivatives .
Uniqueness
What sets PROPAN-2-YL 6-METHYL-2-(1-OXO-1H-ISOCHROMENE-3-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds .
Eigenschaften
Molekularformel |
C23H23NO5S |
|---|---|
Molekulargewicht |
425.5g/mol |
IUPAC-Name |
propan-2-yl 6-methyl-2-[(1-oxoisochromene-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C23H23NO5S/c1-12(2)28-23(27)19-16-9-8-13(3)10-18(16)30-21(19)24-20(25)17-11-14-6-4-5-7-15(14)22(26)29-17/h4-7,11-13H,8-10H2,1-3H3,(H,24,25) |
InChI-Schlüssel |
CAJLJXBJPMKUGL-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)OC(C)C)NC(=O)C3=CC4=CC=CC=C4C(=O)O3 |
Kanonische SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)OC(C)C)NC(=O)C3=CC4=CC=CC=C4C(=O)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2-methoxyphenyl propionate](/img/structure/B447735.png)
![3-bromo-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B447736.png)
![(8S,8aR)-6-amino-2-propyl-8-[3-(trifluoromethyl)phenyl]-2,3,8,8a-tetrahydroisoquinoline-5,7,7(1H)-tricarbonitrile](/img/structure/B447737.png)
methyl]sulfanyl}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B447738.png)
![methyl 6-methyl-2-{[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447740.png)
![4-[(5-iodo-2-furyl)methylene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B447741.png)
![Dimethyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}terephthalate](/img/structure/B447743.png)
![ethyl 2-({[3-bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B447748.png)
![4-[3-Bromo-4-(dimethylamino)benzylidene]-1-(3-chloro-4-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B447749.png)

![ISOPROPYL 2-{[2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B447752.png)
![ethyl 2-({[3-chloro-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B447753.png)
![N-[6-(TERT-BUTYL)-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE](/img/structure/B447754.png)
![Methyl 2-({[5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447756.png)
